Boc-D-phenylalanine methyl ester
Overview
Description
Boc-D-phenylalanine methyl ester is a derivative of phenylalanine used extensively in peptide synthesis. Its protected form allows for selective reactions in multi-step synthesis processes, particularly in the development of peptides and modified amino acids.
Synthesis Analysis
The synthesis of Boc-D-phenylalanine methyl ester involves several key steps. One approach includes the preparation of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine methyl ester from N-Boc-p-iodo-L-phenylalanine through stannylation and subsequent reactions (Wilbur et al., 1993). Enzymatic resolution and Suzuki-Miyaura coupling reactions have also been employed to produce enantiomerically enriched phenylalanine derivatives, demonstrating the versatility of methods available for synthesizing Boc-D-phenylalanine methyl ester and its analogs (Firooznia et al., 1999).
Molecular Structure Analysis
The molecular structure of Boc-D-phenylalanine methyl ester and its derivatives is crucial for understanding its reactivity and properties. Studies have focused on the synthesis and resolution of Boc-L-methylphenylalanines, highlighting the importance of molecular structure in the synthesis of non-natural amino acids and their pharmaceutical applications (Xiao, 2008).
Chemical Reactions and Properties
Boc-D-phenylalanine methyl ester participates in a variety of chemical reactions, underscoring its versatility in organic synthesis. For instance, its role in the synthesis of radiolabeled phenylalanine derivatives for peptide synthesis illustrates its utility in bioconjugation and radiopharmaceutical applications (Wilbur et al., 1993). Moreover, its involvement in cross-coupling reactions to produce 4-substituted phenylalanine derivatives showcases its reactivity and applicability in creating diverse peptide structures (Firooznia et al., 1999).
Physical Properties Analysis
The physical properties of Boc-D-phenylalanine methyl ester, such as solubility, melting point, and crystal structure, are integral for its handling and application in synthesis. Research on the crystal structure of related dipeptides offers insights into the conformation and interactions of Boc-protected amino acids in solid-state (Nallini et al., 2004).
Chemical Properties Analysis
Understanding the chemical properties of Boc-D-phenylalanine methyl ester is essential for its application in peptide synthesis and modification. Its chemical stability, reactivity with various reagents, and ability to undergo selective deprotection are critical for its utility in complex organic syntheses and the design of novel peptides and peptide-based materials (Crich & Banerjee, 2007).
Scientific Research Applications
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Peptide Synthesis
- Summary of the Application : Boc-D-phenylalanine methyl ester is used as a primary and secondary intermediate in peptide synthesis . Peptide synthesis is the production of peptides, which are organic compounds in which multiple amino acids are linked via amide bonds, also known as peptide bonds.
- Methods of Application : The compound is used in solution phase peptide synthesis . The specifics of the experimental procedures and technical details would depend on the particular peptide being synthesized.
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Chemical Resolution of DL-Phenylalanine Methyl Ester
- Summary of the Application : Boc-D-phenylalanine methyl ester has been used in the chemical resolution of DL-phenylalanine methyl ester . Chemical resolution is a method used to separate enantiomers, and in this case, it’s used to obtain D-phenylalanine methyl ester with high optical purity.
- Methods of Application : An improved method for chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as a resolving agent is described . This new resolving agent is readily available, non-toxic, and easily recoverable from the insoluble diastereomeric salt .
Safety And Hazards
The safety data sheet for Boc-D-phenylalanine methyl ester indicates that there is no data available for acute toxicity, irritation and corrosion, sensitisation, and chronic exposure . No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC .
properties
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSWSVBXRBXPRL-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348472 | |
Record name | BOC-D-PHENYLALANINE METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-phenylalanine methyl ester | |
CAS RN |
77119-84-7 | |
Record name | BOC-D-PHENYLALANINE METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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